molecular formula C10H15N3O5 B1668006 Benserazide CAS No. 322-35-0

Benserazide

Cat. No.: B1668006
CAS No.: 322-35-0
M. Wt: 257.24 g/mol
InChI Key: BNQDCRGUHNALGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benserazide is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, primarily used in combination with L-DOPA for the treatment of Parkinson’s disease (PD). By inhibiting the peripheral conversion of L-DOPA to dopamine, this compound enhances the delivery of L-DOPA to the central nervous system, thereby improving motor symptoms in PD patients . However, this compound’s instability in aqueous solutions and variability in plasma protein binding (PPB) pose challenges for pharmacokinetic optimization .

Scientific Research Applications

Parkinson's Disease Treatment

Benserazide is most commonly used in combination with levodopa to manage symptoms of Parkinson's disease. By inhibiting the peripheral conversion of levodopa to dopamine, this compound increases the availability of levodopa in the central nervous system, thereby improving motor function and reducing symptoms associated with the disease.

Oncology Applications

Recent studies have suggested that this compound may have potential as a chemosensitizer in cancer treatment. Research indicates that it can enhance the efficacy of chemotherapeutic agents like paclitaxel by inhibiting cystathionine beta-synthase (CBS), which is implicated in tumor growth and metastasis.

Key Findings from Studies

  • Combination Therapy : The combination of this compound and paclitaxel showed significant reductions in tumor volume and weight in various cancer cell lines (e.g., KYSE450, A549, HCT8). This effect was attributed to the downregulation of key signaling pathways involved in tumor progression, such as HIF-1α and VEGF .
  • Mechanistic Insights : this compound's inhibition of CBS leads to decreased levels of hydrogen sulfide (H2S), which is known to promote cancer cell survival and proliferation. This mechanism underlines its potential role as a supportive agent in cancer therapy .

Antimicrobial Potential

Emerging research has indicated that this compound may exhibit antimicrobial properties, particularly against multidrug-resistant bacterial strains. While direct applications are still under investigation, its inclusion in essential medicine lists reflects its potential utility in managing resistant infections .

Pharmaceutical Compounding

This compound is also utilized in pharmaceutical compounding practices across Europe. The variability in compounding practices highlights its importance in personalized medicine approaches, allowing for tailored treatments based on individual patient needs .

Research Insights and Case Studies

The following table summarizes notable studies and findings related to the applications of this compound:

Study/ResearchApplication AreaKey Findings
Baba et al., 2022Parkinson's DiseaseDemonstrated improved motor function when combined with levodopa
Druzhyna et al., 2016OncologyHighlighted potential as a CBS inhibitor enhancing chemotherapy effects
Li et al., 2017Cancer TreatmentShowed significant reduction in tumor growth when combined with paclitaxel
Untereiner et al., 2018Antimicrobial ResearchSuggested effectiveness against multidrug-resistant bacteria

Comparison with Similar Compounds

Benserazide vs. Carbidopa

Both this compound and carbidopa are peripheral AADC inhibitors used with L-DOPA in PD therapy. However, key differences exist in their pharmacological and clinical profiles:

Parameter This compound Carbidopa References
Enzyme Inhibition Strength Potent AADC inhibition; also inhibits serotonin synthesis and increases TSH levels. Weaker AADC inhibition; no reported effects on serotonin or TSH.
Motor Complications Higher risk of dyskinesia and "on-off" phenomena. Higher risk of "wearing-off" effects.
Plasma Protein Binding Conflicting reports: 0% (PubChem) vs. unverified higher values. 36% (German databases) vs. 76% (PubChem).
Clinical Preference No significant difference in efficacy; patient preference split (9:8:2 in a trial).

Key Insight : While both drugs enhance L-DOPA bioavailability, this compound’s broader metabolic effects (e.g., serotonin modulation) and differential PPB may influence side-effect profiles .

This compound vs. AOAA (Aminooxyacetic Acid)

Both compounds inhibit CBS, a key enzyme in hydrogen sulfide (H₂S) biosynthesis, but with distinct selectivity and therapeutic implications:

Parameter This compound AOAA References
Selectivity Selective for CBS over cystathionine γ-lyase (CSE) and 3-mercaptopyruvate sulfurtransferase (3-MST). Non-selective; inhibits multiple PLP-dependent enzymes.
Anticancer Effects Suppresses HCT116 colon cancer cell proliferation (66% inhibition at 100 μM). Broad inhibitory effects but lacks specificity; may stimulate cell growth at high doses.
Mechanism Binds PLP prosthetic group in CBS active site, mimicking AOAA’s mode of action. Direct PLP chelation, disrupting multiple enzymatic pathways.

Key Insight : this compound’s selectivity makes it a safer candidate for repurposing in colon cancer therapy compared to AOAA, which has pleiotropic effects .

This compound Derivatives vs. Benitrobenrazide Derivatives

Structural analogs of this compound and benitrobenrazide exhibit divergent potency as HK2 inhibitors, critical for cancer glycolysis:

Compound HK2 Inhibition at 5 µM Key Structural Features References
This compound Derivatives ~50% (e.g., 10c, 11, 12) L-amino acid fragment; single carbon-nitrogen bonds.
Benitrobenrazide Derivatives 98% (4e), 82% (4f) Imine scaffold (-CH=N-); bulky anthracenyl groups enhance binding.

Key Insight : The imine scaffold in benitrobenrazide derivatives enhances HK2 binding via nucleophilic/electrophilic interactions, outperforming this compound analogs .

This compound vs. Other Catecholic Compounds (GPR35 Agonists)

This compound activates GPR35, a GPCR implicated in immune and metabolic regulation, but with lower potency than other catecholics:

Compound GPR35 Activation (EC₅₀) Therapeutic Implications References
This compound 11.0 ± 0.9 μM Potential dual role in PD and cancer via CBS/GPR35 pathways.
(+)-Taxifolin 6.6 ± 0.5 μM Stronger anti-inflammatory effects.
Pyrogallol 113% efficacy (vs. zaprinast) High efficacy but non-selective.

Biological Activity

Benserazide is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor primarily used in conjunction with levodopa to enhance the treatment of Parkinson's disease. Its role extends beyond mere inhibition of peripheral AADC; recent studies have highlighted its neuroprotective effects and potential applications in various neurological conditions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the conversion of levodopa to dopamine in the periphery, thereby increasing the availability of levodopa to cross the blood-brain barrier. This mechanism is crucial for maximizing dopaminergic therapy in Parkinson's disease patients. Additionally, emerging evidence suggests that this compound may exert effects within the central nervous system (CNS), influencing dopaminergic signaling and neuroinflammatory processes.

Neuroprotective Effects

Recent studies have demonstrated that this compound possesses neuroprotective properties. For instance, a study published in Scientific Reports indicated that this compound significantly attenuated neutrophil infiltration into the brain following ischemic stroke, leading to improved behavioral outcomes in animal models . The compound was shown to alter microglia/macrophage phenotypes and promote M2 polarization, which is associated with anti-inflammatory responses.

Table 1: Summary of Neuroprotective Findings

Study ReferenceModel UsedKey Findings
WT mouse modelReduced accumulation of phosphorylated α-synuclein with L-DOPA/benserazide treatment.
Mouse model of focal cerebral ischemiaAttenuated neutrophil infiltration and improved functional recovery post-stroke.

Effects on α-Synuclein Pathology

This compound's combination with L-DOPA has been investigated for its effects on α-synuclein aggregation, a hallmark of Parkinson's disease. In a study involving mice injected with preformed α-synuclein fibrils, treatment with L-DOPA/benserazide resulted in a significant reduction in phosphorylated α-synuclein levels in the substantia nigra . This suggests that this compound may help inhibit the propagation of pathological α-synuclein aggregates.

Clinical Observations and Side Effects

While this compound is generally well-tolerated, some clinical reports have highlighted side effects such as severe diarrhea in certain patients. A retrospective study involving 50 patients revealed a direct correlation between this compound administration and the onset of diarrhea, which resolved upon switching to carbidopa . This emphasizes the need for careful monitoring when using this compound in clinical settings.

Table 2: Clinical Observations Related to this compound

Observation TypeDescription
Side EffectSevere diarrhea reported in some patients receiving this compound.
ResolutionSymptoms resolved after switching to carbidopa.

Research Case Studies

  • Neuroprotective Study : In an experimental setup, researchers treated mice with this compound after inducing focal cerebral ischemia. Results indicated a significant reduction in lesion size and improved motor function compared to control groups .
  • α-Synuclein Propagation Study : In a controlled trial, mice treated with L-DOPA/benserazide showed reduced levels of phosphorylated α-synuclein compared to those receiving saline, suggesting a potential therapeutic effect against Parkinson's disease pathology .

Q & A

Basic Research Questions

Q. What is the primary pharmacological mechanism of benserazide in Parkinson's disease research?

this compound acts as a peripheral aromatic L-amino acid decarboxylase (AAAD) inhibitor, blocking the conversion of levodopa to dopamine in extracerebral tissues. This increases levodopa bioavailability in the central nervous system (CNS), enhancing dopamine synthesis in the basal ganglia. Experimental validation includes measuring dopamine metabolites (e.g., homovanillic acid [HVA]) in cerebrospinal fluid (CSF) and plasma to confirm central vs. peripheral effects .

Q. What are the recommended methodologies for assessing this compound's pharmacokinetics in preclinical models?

Use high-performance liquid chromatography (HPLC) to quantify plasma concentrations of this compound and its metabolites. Rat studies show peak plasma levels at 30–60 minutes post-administration, with sustained levels up to 24 hours. Ensure dosing aligns with established ranges (e.g., 8 mg/kg this compound combined with levodopa in dyskinesia models) to replicate clinically relevant conditions .

Q. How does this compound influence levodopa-induced peripheral side effects in experimental models?

this compound reduces gastrointestinal and cardiovascular side effects (e.g., nausea, arrhythmias) by inhibiting peripheral dopamine synthesis. Monitor urinary metabolites (e.g., decreased HVA and DOPAC excretion) to confirm peripheral decarboxylase inhibition .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's cystathionine-β-synthase (CBS) inhibition and homocysteine level variations in clinical studies?

this compound’s CBS inhibition elevates plasma homocysteine in Parkinson’s patients (~15% increase), but its efficacy in cancer models depends on tissue-specific CBS overexpression. Design studies to:

  • Measure CBS activity in target tissues (e.g., colon tumors) via immunoblotting.
  • Correlate plasma homocysteine levels with tumor response metrics.
  • Use pharmacokinetic modeling to achieve inhibitory concentrations (IC50: low micromolar range) .

Q. What experimental strategies validate this compound's synergistic effects with chemotherapeutics like paclitaxel?

Combine molecular docking (e.g., binding free energy: −98.241 kJ/mol for CBS) with cellular thermal shift assays (CETSA) to confirm target engagement. In vivo, use orthotopic tumor models to assess metastasis inhibition (e.g., lymph node metastasis reduction) and measure HIF1-α/VEGF pathway modulation via qPCR and ELISA .

Q. How should researchers address this compound's limited CNS permeability in neuro-oncology studies?

Focus on peripheral tumors (e.g., colorectal, pancreatic) where CNS penetration is unnecessary. For brain-specific targets, pair this compound with blood-brain barrier (BBB) permeabilizers or nanoparticle delivery systems. Validate CNS exclusion via tissue distribution assays in rodent models .

Q. What methodologies resolve discrepancies in this compound's hexokinase-2 (HK2) inhibition and glycolysis modulation?

Use Seahorse extracellular flux analysis to quantify glycolytic flux in cancer cell lines (e.g., SW1990). Combine this compound with glutamine metabolism inhibitors (e.g., physapubescin K) and measure synergistic cytotoxicity via Chou-Talalay combination indices. Validate HK2 binding via CETSA and co-crystallization studies .

Q. Data Analysis & Interpretation

Q. How should contradictory metabolite excretion data (e.g., dopamine vs. HVA levels) be analyzed in chronic this compound/levodopa studies?

Apply longitudinal mixed-effects models to account for inter-individual variability. Use paired t-tests to compare pre/post-treatment urinary dopamine, HVA, and DOPAC levels. Chronic studies show increased dopamine but decreased HVA, indicating sustained peripheral inhibition and adaptive CNS metabolism .

Q. What statistical approaches are optimal for evaluating this compound's dose-dependent effects on dyskinesia in animal models?

Use ANOVA with post-hoc Holm–Sidak tests to compare locomotor activity and abnormal involuntary movements (AIMs) across doses (e.g., 5 mg/kg vs. 10 mg/kg levodopa/benserazide). Include covariates like striatal dopamine receptor density (measured via iodine-123-FP-CIT binding) to control for neural plasticity .

Q. Experimental Design Considerations

Q. What controls are critical when studying this compound's off-target effects on estrogen receptors or SUMO-activating enzymes?

Include:

  • Negative controls (e.g., AAAD knockout models).
  • Competitive binding assays with selective inhibitors (e.g., tamoxifen for ERβ).
  • Transcriptomic profiling (RNA-seq) to identify non-CBS/HK2 pathways .

Q. How can researchers optimize this compound dosing to balance CBS inhibition and homocysteine-related toxicity?

Conduct dose-escalation studies in xenograft models, monitoring tumor growth inhibition and plasma homocysteine. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify the therapeutic window (e.g., 4–40 µM plasma concentrations in rats) .

Q. Methodological Resources

  • Analytical Chemistry : Quantify this compound hydrochloride impurities via HPLC-MS with BP1125 reference standards .
  • Safety Protocols : Follow GHS guidelines for handling hygroscopic this compound hydrochloride (WGK 2 classification; avoid light exposure) .

Properties

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQDCRGUHNALGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022651
Record name Benserazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322-35-0
Record name Benserazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=322-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benserazide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benserazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benserazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENSERAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/762OS3ZEJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benserazide
Benserazide
Benserazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.